molecular formula C8H9N3O2 B15070986 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B15070986
M. Wt: 179.18 g/mol
InChI Key: SSDFHMJWRWYCCM-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis, can yield pyrrolopyrimidine derivatives . Another method involves the cyclization of intermediates such as 1,3-dialkyl-5-formyluracil with acetoacetamide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific structural features and its ability to act as a TLR7 agonist. This sets it apart from other pyrrolopyrimidine derivatives that may have different biological targets and activities.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3,7-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9N3O2/c1-4-3-9-6-5(4)10-8(13)11(2)7(6)12/h3,9H,1-2H3,(H,10,13)

InChI Key

SSDFHMJWRWYCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1NC(=O)N(C2=O)C

Origin of Product

United States

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